molecular formula C21H21NOS2 B11620245 (5Z)-3-(1-phenylethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1-phenylethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11620245
M. Wt: 367.5 g/mol
InChI Key: DKZWYONDKYCHSV-UYRXBGFRSA-N
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Description

(5Z)-3-(1-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate thioamides and aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazolidinone ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(1-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(5Z)-3-(1-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(1-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Sulfur-containing heterocycles: Compounds like thiadiazoles and thiazoles.

Uniqueness

(5Z)-3-(1-Phenylethyl)-5-{[4-(Propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of both phenylethyl and propan-2-yl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21NOS2

Molecular Weight

367.5 g/mol

IUPAC Name

(5Z)-3-(1-phenylethyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21NOS2/c1-14(2)17-11-9-16(10-12-17)13-19-20(23)22(21(24)25-19)15(3)18-7-5-4-6-8-18/h4-15H,1-3H3/b19-13-

InChI Key

DKZWYONDKYCHSV-UYRXBGFRSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3

Origin of Product

United States

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